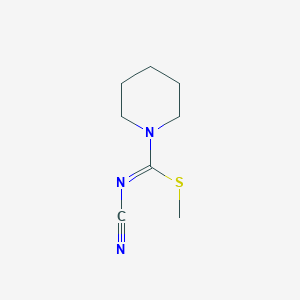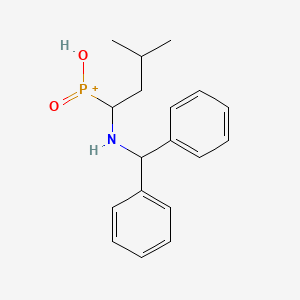
N-(5,8,11,14-Eicosatetraenoyl)taurine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Cardiovascular Health and Blood Pressure Regulation
Taurine derivatives, including N-(5,8,11,14-Eicosatetraenoyl)taurine, have been investigated for their effects on cardiovascular health. Research suggests that taurine may help regulate blood pressure by modulating the renin-angiotensin system and improving endothelial function . Its antioxidant properties may also contribute to cardiovascular protection.
Anti-Inflammatory and Immunomodulatory Effects
Taurine has demonstrated anti-inflammatory properties, which could be relevant for various health conditions. N-(5,8,11,14-Eicosatetraenoyl)taurine may play a role in immune system regulation and inflammation control . Further studies are needed to explore its potential therapeutic applications.
Metabolic Health and Diabetes Management
Taurine supplementation has been investigated in the context of metabolic disorders, including diabetes. N-(5,8,11,14-Eicosatetraenoyl)taurine might enhance the actions of antidiabetic medications and improve carbohydrate and lipid metabolism . These findings suggest a potential role in diabetes management.
Neuroprotection and Cognitive Function
Taurine is abundant in the brain, and its derivatives may contribute to neuroprotection. Research has explored taurine’s impact on neuronal health, memory, and cognitive function. N-(5,8,11,14-Eicosatetraenoyl)taurine could be relevant in this context, although more studies are needed .
Liver Health and Lipid Metabolism
Studies have investigated taurine’s effects on liver health and lipid metabolism. N-(5,8,11,14-Eicosatetraenoyl)taurine supplementation has been associated with protective actions against hepatic lipid accumulation and injury in animal models . Its potential role in liver diseases warrants further exploration.
Gastrointestinal Function and Microbiota
Taurine has been linked to gut health and intestinal function. N-(5,8,11,14-Eicosatetraenoyl)taurine may influence intestinal microbiota and immune cells in the gut . Understanding its impact on gastrointestinal health could lead to novel therapeutic strategies.
Mécanisme D'action
While specific information on the mechanism of action of N-(5,8,11,14-Eicosatetraenoyl)taurine was not found, it is known that taurine, a related compound, plays several roles in the body. These include serving as a substrate for the formation of bile salts, regulating cell volume, modulating intracellular calcium, and providing cytoprotection for the central nervous system .
. It can be dissolved in various solvents such as DMSO, Pyridine, Methanol, and Ethanol . The refractive index of N-(5,8,11,14-Eicosatetraenoyl)taurine is predicted to be 1.514 .
Propriétés
IUPAC Name |
2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]ethanesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21-28(25,26)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)(H,25,26,27)/b7-6+,10-9+,13-12+,16-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNYSWCRLRYOPO-CGRWFSSPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NCCS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,8,11,14-Eicosatetraenoyl)taurine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![7-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B3037894.png)
